molecular formula C24H19N3O4S B2482676 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide CAS No. 902903-89-3

2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide

Cat. No.: B2482676
CAS No.: 902903-89-3
M. Wt: 445.49
InChI Key: KELQRFVAAVZPQQ-UHFFFAOYSA-N
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Description

2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H19N3O4S and its molecular weight is 445.49. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Conformation

The study of crystal structures of related compounds reveals insights into the conformation and molecular interactions of similar complex molecules. For instance, research on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides highlights the importance of intramolecular hydrogen bonding in stabilizing the folded conformation of the molecule, suggesting a potential for detailed structural analysis in drug design (S. Subasri et al., 2016).

Synthesis and Design of Analogs

The synthesis of classical and nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors showcases the methodologies for designing compounds that could interact with biological targets, hinting at the synthetic routes that could be explored for the molecule (A. Gangjee et al., 2004).

Antitumor and Inhibitory Activities

Research into the effects of structural modifications on the antitumor and enzyme inhibitory activities of similar compounds, such as the effect of C9-methyl substitution on classical 2,4-diaminofuro[2,3-d]pyrimidines, can provide valuable insights into the potential antitumor applications and enzyme inhibition capabilities of the molecule . These studies demonstrate how slight variations in molecular structure can significantly impact biological activity, which could guide the development of targeted therapies (A. Gangjee et al., 2000).

Topoisomerase Inhibitory Activity

The design, synthesis, and evaluation of 2,4-diaryl benzofuro[3,2-b]pyridine derivatives, including those with furyl substitutions, for topoisomerase inhibitory activity and cytotoxicity against cancer cell lines, illustrate the potential of structurally related molecules to serve as leads in the development of cancer therapeutics. Such studies provide a framework for assessing the molecule's possible applications in cancer treatment (Pritam Thapa et al., 2013).

Dual Inhibitory Potential

The synthesis and evaluation of compounds as dual inhibitors of essential enzymes, like thymidylate synthase and dihydrofolate reductase, reveal the compound's potential role in dual-targeted cancer therapy. This approach can offer insights into developing multi-faceted therapeutic agents, providing a broad spectrum of activity against cancerous cells (A. Gangjee et al., 2008).

Properties

IUPAC Name

2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S/c1-15-8-10-16(11-9-15)25-20(28)14-32-24-26-21-18-6-2-3-7-19(18)31-22(21)23(29)27(24)13-17-5-4-12-30-17/h2-12H,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELQRFVAAVZPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.